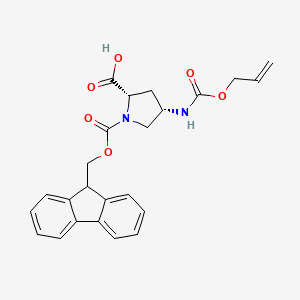

(4S)-1-Fmoc-4-(Allyloxycarbonylamino)-L-proline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4S)-1-Fmoc-4-(Allyloxycarbonylamino)-L-proline is a derivative of L-proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of an Fmoc (fluorenylmethyloxycarbonyl) protecting group and an allyloxycarbonylamino group. These modifications make it a valuable intermediate in peptide synthesis and other organic reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-1-Fmoc-4-(Allyloxycarbonylamino)-L-proline typically involves the protection of the amino group of L-proline with an Fmoc group, followed by the introduction of the allyloxycarbonylamino group. The process can be summarized as follows:

Protection of L-proline: The amino group of L-proline is protected using Fmoc chloride in the presence of a base such as sodium carbonate.

Introduction of Allyloxycarbonylamino Group: The protected L-proline is then reacted with allyl chloroformate to introduce the allyloxycarbonylamino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

(4S)-1-Fmoc-4-(Allyloxycarbonylamino)-L-proline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the allyloxycarbonylamino group to other functional groups.

Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: The removal of the Fmoc group is typically achieved using piperidine in a suitable solvent like dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives.

Applications De Recherche Scientifique

(4S)-1-Fmoc-4-(Allyloxycarbonylamino)-L-proline has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.

Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.

Medicine: It serves as a building block for the development of peptide-based drugs and therapeutic agents.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (4S)-1-Fmoc-4-(Allyloxycarbonylamino)-L-proline involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The allyloxycarbonylamino group can be selectively removed under specific conditions, allowing for targeted functionalization.

Comparaison Avec Des Composés Similaires

Similar Compounds

(4S)-1-Fmoc-4-(Boc-amino)-L-proline: Similar in structure but with a Boc (tert-butoxycarbonyl) protecting group instead of an allyloxycarbonylamino group.

(4S)-1-Fmoc-4-(Cbz-amino)-L-proline: Contains a Cbz (benzyloxycarbonyl) protecting group.

Uniqueness

The uniqueness of (4S)-1-Fmoc-4-(Allyloxycarbonylamino)-L-proline lies in its specific protecting groups, which offer distinct reactivity and stability profiles. The allyloxycarbonylamino group provides an additional level of protection and selectivity in synthetic applications, making it a valuable tool in peptide synthesis and other organic transformations.

Activité Biologique

(4S)-1-Fmoc-4-(Allyloxycarbonylamino)-L-proline, with the chemical formula C24H24N2O6 and CAS number 274676-10-7, is a modified proline derivative that exhibits significant biological activity. This compound is primarily utilized in peptide synthesis and has garnered attention for its potential applications in medicinal chemistry, particularly in the design of bioactive peptides.

Chemical Structure and Properties

The structure of this compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis. The presence of an allyloxycarbonyl group enhances the compound's ability to participate in various chemical reactions, including coupling reactions essential for peptide synthesis.

| Property | Value |

|---|---|

| Chemical Formula | C24H24N2O6 |

| Molecular Weight | 436.46 g/mol |

| CAS Number | 274676-10-7 |

| Purity | 95% |

The biological activity of this compound is largely attributed to its role as a building block in the synthesis of peptides that can modulate various biological pathways. Its incorporation into peptides can influence structural conformation, stability, and interaction with biological targets.

- Peptide Synthesis : The compound is utilized in the synthesis of cyclic peptides and peptidomimetics, which are important for drug development.

- Target Interactions : Peptides containing this proline derivative can interact with receptors involved in signaling pathways such as JAK/STAT and MAPK/ERK pathways, which are critical for cellular responses to growth factors and cytokines .

Case Studies

Several studies have explored the incorporation of this compound into peptide sequences:

- Study on Stat3 Inhibition : A study demonstrated that peptides incorporating proline derivatives exhibited enhanced binding affinity to Stat3, a transcription factor involved in oncogenesis. The IC50 values for these peptides were significantly lower compared to those without proline modifications, indicating increased potency .

- Structural Studies : Research has shown that the presence of this proline derivative can induce specific secondary structures (e.g., beta turns) in peptides, which are crucial for their biological function. The ability to form stable turns can enhance the binding affinity of peptides to their targets .

Synthesis and Characterization

The synthesis of this compound typically involves standard Fmoc chemistry protocols. Key steps include:

- Fmoc Deprotection : Removal of the Fmoc group using piperidine.

- Coupling Reactions : Utilizing coupling agents like DIC or HOBt to facilitate the attachment of this amino acid to growing peptide chains.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Applications in Drug Development

The unique properties of this compound make it a valuable component in the development of therapeutics targeting various diseases:

Propriétés

IUPAC Name |

(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(prop-2-enoxycarbonylamino)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O6/c1-2-11-31-23(29)25-15-12-21(22(27)28)26(13-15)24(30)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,15,20-21H,1,11-14H2,(H,25,29)(H,27,28)/t15-,21-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGCPQRUOSTFEF-BTYIYWSLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)N[C@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.